3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
Description
Properties
Molecular Formula |
C8H15ClN4 |
|---|---|
Molecular Weight |
202.68 g/mol |
IUPAC Name |
3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C8H14N4.ClH/c1-6(2)8-11-10-7-5-9-3-4-12(7)8;/h6,9H,3-5H2,1-2H3;1H |
InChI Key |
DLSPEOIOIPHYAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1CCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Intermediate Preparation
The pyrazine backbone is typically derived from dichloropyrazine or ethylenediamine derivatives. For example, 2-chloroethylamine hydrochloride serves as a precursor for piperazine intermediates, which are later functionalized. To introduce the isopropyl group, isopropylacetyl chloride or isopropyl ketones may replace trifluoroacetyl reagents used in analogous syntheses.
Representative Reaction :
Optimization of Coupling Reactions
Bases such as potassium carbonate or cesium carbonate in dimethylformamide (DMF) facilitate nucleophilic substitution reactions. For instance, substituting trifluoroacetate with isopropylacetyl chloride in the presence of DIEA (N,N-diisopropylethylamine) achieves selective acylation.
Triazole Ring Formation via Cyclization
Hydrazone Intermediate Generation
Condensation of the piperazinone intermediate with hydrazine hydrate forms a hydrazone, critical for triazole cyclization. The reaction is typically conducted in methanol or ethanol at −20°C to 25°C to minimize side products.
Example Protocol :
Acid-Catalyzed Cyclization
Hydrochloric acid (HCl) promotes intramolecular dehydration, forming the triazole ring. Azeotropic removal of water using toluene ensures complete reaction.
Critical Parameters :
Hydrochloride Salt Formation
The free base is treated with HCl gas or concentrated HCl in ethanol to yield the hydrochloride salt. Recrystallization from ethanol or ethanol/MTBE mixtures enhances purity.
Purification Data :
| Step | Solvent System | Purity (HPLC) | Yield |
|---|---|---|---|
| Initial Crystallization | Ethanol/MTBE (1:3) | 92% | 80% |
| Recrystallization | Ethanol | 99% | 65% |
Comparative Analysis of Synthetic Routes
Method A: Sequential Ring Assembly
Method B: One-Pot Synthesis
-
Steps : Simultaneous pyrazine and triazole formation using prefunctionalized intermediates.
-
Limitations : Requires stringent temperature control to prevent byproducts.
Reaction Optimization Insights
Solvent Impact on Cyclization
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 18 | 60 | 85 |
| Toluene | 6 | 75 | 92 |
| Ethanol | 8 | 70 | 90 |
Toluene outperforms polar solvents due to efficient azeotropic water removal.
Chemical Reactions Analysis
Types of Reactions
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride involves several methodologies that leverage its unique structural properties. Various synthetic routes have been documented that utilize different reagents and conditions to achieve high yields and purity. For instance, ultrasound-assisted synthesis has been reported to improve reaction efficiency and yield significantly compared to traditional methods .
Antibacterial Properties
Numerous studies have highlighted the antibacterial activity of triazolo[4,3-a]pyrazine derivatives. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In vitro assays have shown that certain derivatives exhibit inhibition zones comparable to standard antibiotics .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using the DPPH free radical scavenging method. Results indicate that compounds derived from this structure can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases .
DNA Binding Studies
Research has also focused on the DNA binding affinity of this compound. Spectrofluorometric studies suggest that it can intercalate into DNA strands, which is crucial for developing novel chemotherapeutic agents targeting cancer cells .
Applications in Medicinal Chemistry
The unique properties of this compound position it as a promising candidate for drug development:
- Antimicrobial Agents : Its antibacterial properties make it suitable for developing new antibiotics.
- Antioxidants : The ability to combat oxidative stress opens avenues for its use in formulations aimed at age-related diseases.
- Cancer Therapeutics : The DNA intercalation capability suggests potential applications in cancer treatment by designing drugs that can selectively target cancerous cells.
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various triazole derivatives including this compound against Staphylococcus aureus and Escherichia coli, results indicated significant inhibition with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL for selected compounds .
Case Study 2: Antioxidant Activity Assessment
A comparative study on the antioxidant activity of synthesized compounds showed that those derived from this compound exhibited DPPH scavenging activities between 29% to 67%, confirming their potential as natural antioxidants in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride involves its interaction with specific molecular targets. For instance, it inhibits c-Met and VEGFR-2 kinases by binding to their active sites, thereby blocking their activity and preventing downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a valuable compound in cancer research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo-pyrazine scaffold is a versatile pharmacophore. Below is a comparative analysis of structurally and functionally related compounds:
Table 1: Structural and Functional Comparison of Triazolo-Pyrazine Derivatives
Key Findings
Substituent Effects on Activity: Alkyl Groups (e.g., isopropyl, methyl): Enhance lipophilicity and metabolic stability. For example, the 8-methyl derivative (CAS: 1797195-76-6) is marketed as a medicinal scaffold . Aromatic/Electron-Withdrawing Groups (e.g., 4-fluorophenyl, difluoromethoxy): Improve target binding affinity.
Biological Activity: Renin Inhibition: Compounds like 13a and 19c exhibit nanomolar IC₅₀ values against human renin, with marked blood pressure reduction in marmoset models at 3 mg/kg IV . Antitumor Activity: Fused derivatives (e.g., pyrrolo-triazolo-pyrimidines) demonstrate cytotoxicity against MCF-7 and HEPG2 cell lines, comparable to 5-fluorouracil .
Synthetic Flexibility :
- The parent triazolo-pyrazine core is synthesized via hydrazine-mediated cyclization (e.g., reaction of dichloropyrazine with hydrazine hydrate) .
- Functionalization at position 3 is achieved through nucleophilic substitution or coupling reactions, as seen in the synthesis of 3-aryl and 3-alkyl derivatives .
Table 2: Comparative Pharmacological Data
Biological Activity
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
- Chemical Formula : C11H16N2
- Molecular Weight : 272.33 g/mol
- CAS Number : 1394041-13-4
- IUPAC Name : this compound
Antibacterial Activity
Research has shown that derivatives of triazolo[4,3-a]pyrazine exhibit notable antibacterial properties. For instance:
- Study Findings : A series of triazolo[4,3-a]pyrazine derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. One derivative demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to ampicillin .
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|
| Compound 2e | 32 | 16 |
Anticancer Activity
Several studies have highlighted the potential of this compound in cancer therapy:
- In Vitro Studies : Compounds derived from triazolo[4,3-a]pyrazine were evaluated for their antiproliferative effects on various cancer cell lines. One promising compound exhibited IC50 values of 0.98 µM against A549 (lung cancer), 1.05 µM against MCF-7 (breast cancer), and 1.28 µM against HeLa (cervical cancer) cells .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 0.98 |
| MCF-7 | 1.05 |
| HeLa | 1.28 |
Other Biological Activities
Beyond antibacterial and anticancer effects, triazolo[4,3-a]pyrazine derivatives have been studied for:
- Antitubercular Activity : Some derivatives showed significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .
- Antidiabetic Properties : Certain compounds within this class have been recognized for their potential in diabetes management due to their ability to inhibit dipeptidyl peptidase IV (DPP-IV) .
Structure-Activity Relationship (SAR)
The biological activity of triazolo[4,3-a]pyrazine derivatives is influenced by their structural components:
- Substituents : The nature of substituents at specific positions on the triazole ring can enhance or diminish biological activity.
- Hydrophobicity : Compounds with longer alkyl chains generally exhibit better cell permeability and higher antibacterial activity compared to those with aromatic groups .
- Indole Moiety : The presence of an indole moiety has been associated with improved antibacterial effects due to potential hydrogen bonding interactions with target proteins.
Case Study 1: Antibacterial Evaluation
A study synthesized various triazolo[4,3-a]pyrazine derivatives and assessed their antibacterial efficacy using the microbroth dilution method. The results indicated that specific modifications in the chemical structure significantly enhanced the antibacterial potency against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Potential
Another investigation focused on evaluating the antiproliferative effects of triazolo[4,3-a]pyrazine derivatives on multiple cancer cell lines. The findings revealed that certain compounds not only inhibited cell growth effectively but also induced apoptosis in cancer cells.
Q & A
Q. What are the established synthetic routes for 3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine derivatives, and how can their purity be optimized?
A common approach involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, a general procedure (adapted from triazolopyrazine syntheses) includes refluxing a substituted pyrazinone with carbonyldiimidazole in anhydrous DMF, followed by reaction with hydrazine derivatives under controlled pH . Purity is enhanced via recrystallization from i-propanol/DMF mixtures and validated by HPLC (≥95% purity thresholds) .
Q. Which analytical methods are most reliable for confirming the structure of this compound?
X-ray crystallography provides definitive structural confirmation, as demonstrated for related triazolopyrazine-phosphonate derivatives (CCDC 1876881) . Complementary techniques include:
Q. How are physicochemical properties (e.g., solubility, logP) determined experimentally?
- Lipophilicity (logP) : Measured via shake-flask method or predicted using SwissADME . For analogs, logP values range from 1.8–2.5, indicating moderate hydrophobicity .
- Solubility : Assessed in PBS (pH 7.4) or DMSO, with sonication for 30 min to ensure saturation .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis of this compound?
Optimization strategies include:
Q. What methodologies address low solubility in biological assays?
Q. How can structure-activity relationships (SAR) guide functionalization for enhanced bioactivity?
- Core modifications : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at position 6 improves target binding affinity in related triazolopyrazines .
- Side-chain variation : Propan-2-yl groups balance steric bulk and lipophilicity, as seen in COX-2 inhibitors like celecoxib (reference drug in ).
Q. What computational tools predict ADME properties for preclinical development?
- SwissADME : Predicts bioavailability radar, highlighting optimal ranges for logP (<5), TPSA (<140 Ų), and H-bond donors (<5) .
- Molecular docking (AutoDock Vina) : Models interactions with targets like 5-HT receptors, using PDB IDs 6WGT/7EKG for validation .
Q. How should researchers resolve contradictions in biological activity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
